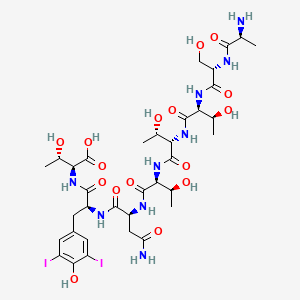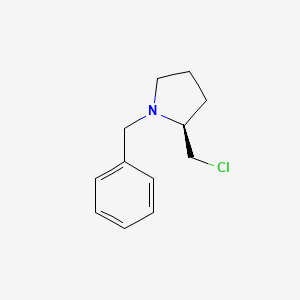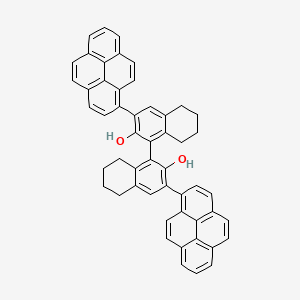
(3,5-Dihydroxyphenyl)boronic acid
Vue d'ensemble
Description
(3,5-Dihydroxyphenyl)boronic acid , also known as 3,5-Dimethoxyphenylboronic acid , is a chemical compound with the empirical formula C8H11BO4 . It is a boronic acid derivative, characterized by the presence of hydroxyl groups at positions 3 and 5 on the phenyl ring, along with a boron atom attached to the phenyl ring. The compound appears as white to light brown needle-like crystals and has a melting point of approximately 202-207°C .
Chemical Reactions Analysis
- Suzuki–Miyaura Coupling : It serves as a boron reagent in this widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The mild conditions and functional group tolerance of this coupling make it valuable in organic synthesis .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
1. Fluorescent Chemosensors
(3,5-Dihydroxyphenyl)boronic acid is instrumental in developing selective fluorescent chemosensors. Its interaction with cis-1,2- or 1,3-diol forms rings which are used as reporters in fluorescent sensors for probing carbohydrates and bioactive substances. This research area focuses on detecting biological active substances for disease prevention, diagnosis, and treatment, with applications spanning the detection of various ions and molecules including carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
2. Carbohydrate Recognition and Complexing
Another significant application is in carbohydrate recognition. Studies have shown that ortho-hydroxyalkyl arylboronic acids complex model glycopyranosides under physiologically relevant conditions. This feature is crucial as many cell-surface glycoconjugates have free 4,6-diols, making these boronic acids useful in designing receptors and sensors to identify cell-surface glycoconjugates (Dowlut & Hall, 2006).
3. Specific Reduction of Fructose in Food Matrices
In food science, this compound has been explored for the specific reduction of fructose in food matrices like fruit juice. The ability of boronic acids to form esters with diol structures is the foundation of this research, highlighting their potential in altering sugar composition in natural food products (Pietsch & Richter, 2016).
4. Holographic Sensing
The acid is used in holographic sensors for detecting diols and alpha-hydroxy acids. Research into 3-acrylamide phenyl boronic acid has led to the development of responsive and reversible holographic sensors, useful in sensing various compounds containing hydroxy groups (Sartain et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3,5-dihydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUKECYGPOGOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-](/img/structure/B3229231.png)
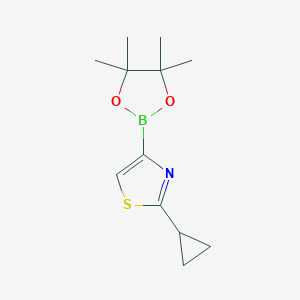
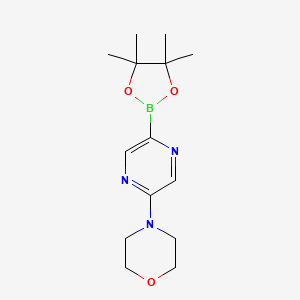
![3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229248.png)
![3-Methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3229260.png)
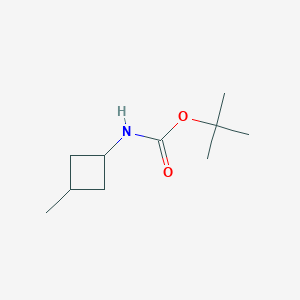
![Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B3229273.png)
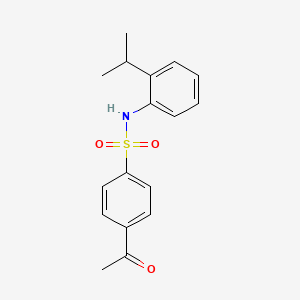
![(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate](/img/structure/B3229284.png)

